1-Methylnaphthalene-3-carboxylic acid
Description
Historical Perspectives on Aromatic Carboxylic Acids and Naphthalene (B1677914) Derivatives
The history of aromatic compounds is intrinsically linked to the industrial revolution and the study of coal tar. In the early 19th century, naphthalene was first isolated from this complex mixture. chemicalbook.comencyclopedia.comchemeurope.com John Kidd, in 1821, is credited with describing its properties and proposing the name "naphthaline." chemeurope.comnewworldencyclopedia.org The structure of two fused benzene (B151609) rings was later proposed by Emil Erlenmeyer in 1866 and confirmed shortly after. chemeurope.comnewworldencyclopedia.org
Concurrently, the study of carboxylic acids was advancing. Benzoic acid, the simplest aromatic carboxylic acid, was described as early as 1560. britannica.com The development of synthetic organic chemistry in the 19th and 20th centuries provided methods to create new derivatives, including the synthesis of naphthoic acids (naphthalene carboxylic acids). orgsyn.org Early methods involved the oxidation of alkylnaphthalenes or the hydrolysis of corresponding nitriles. orgsyn.org These foundational discoveries paved the way for the systematic synthesis and investigation of a multitude of substituted aromatic carboxylic acids. numberanalytics.com
Academic Significance of Substituted Naphthalene Carboxylic Acid Systems
Substituted naphthalene carboxylic acids are of significant academic and industrial interest due to their versatile applications. The naphthalene scaffold is a key structural motif in many biologically active compounds. nih.govrasayanjournal.co.in Derivatives have been investigated for a wide range of pharmacological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.comnih.gov For instance, Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of naphthaleneacetic acid. britannica.commdpi.com
Beyond medicine, these compounds are crucial intermediates in the synthesis of dyes, pigments, and polymers. chemicalbook.comnewworldencyclopedia.orgsolubilityofthings.com The specific substitution pattern on the naphthalene ring system allows for the fine-tuning of electronic and steric properties, making them valuable building blocks in materials science for creating compounds with specific optical or conductive characteristics. nih.govresearchgate.net Researchers continue to explore new synthetic methods, such as metal-catalyzed carboxylations, to access novel naphthalene carboxylic acid derivatives with unique properties. acs.orggoogle.comgoogle.com
Scope and Research Focus on 1-Methylnaphthalene-3-carboxylic Acid within the Naphthalene Carboxylic Acid Class
Within the broad family of substituted naphthalene carboxylic acids, the specific isomer This compound represents a distinct, yet scientifically under-documented, chemical entity. Its structure consists of a naphthalene core with a methyl group (-CH₃) at position 1 and a carboxylic acid group (-COOH) at position 3.
Despite the extensive research into other isomers of methylnaphthalene carboxylic acids and naphthalene carboxylic acids in general, a review of public scientific literature and chemical databases reveals a notable scarcity of specific research focused exclusively on this compound. There is limited available data regarding its synthesis, detailed physicochemical properties, and potential applications. This positions the compound as a largely unexplored molecule within a well-established and important class of chemicals. Its unique substitution pattern could theoretically impart specific biological activities or material properties, but these remain to be investigated. Therefore, the focus of this article is to highlight this specific compound, acknowledge the current gap in dedicated research, and present its fundamental, calculated properties within the established significance of its parent class.
Physicochemical and Spectroscopic Data
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₂ | Calculated |
| Molar Mass | 186.21 g/mol | Calculated |
| Melting Point | Data not available in public literature | - |
| Boiling Point | Data not available in public literature | - |
| Aqueous Solubility | Data not available in public literature | - |
Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H-NMR | No specific data found in public literature |
| ¹³C-NMR | No specific data found in public literature |
| Mass Spectrometry (MS) | No specific data found in public literature |
| Infrared (IR) Spectroscopy | No specific data found in public literature |
Structure
3D Structure
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
LLMATWMVKZWAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methylnaphthalene 3 Carboxylic Acid and Analogous Structures
Oxidation-Based Synthetic Routes to Naphthalene (B1677914) Carboxylic Acids
A fundamental approach to synthesizing naphthalene carboxylic acids involves the oxidation of the corresponding alkyl-substituted naphthalenes. This strategy leverages the reactivity of the alkyl side chains, which can be chemically transformed into carboxylic acid functionalities.
Oxidation of Alkyl Naphthalenes to Carboxylic Acid Derivatives
The direct oxidation of alkyl groups attached to a naphthalene core is a common method for producing naphthalene carboxylic acids. Various oxidizing agents can be employed to achieve this transformation. For instance, the oxidation of 2-methylnaphthalene (B46627) can yield 2-naphthoic acid. guidechem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can be used, with the reaction outcome often depending on the conditions. For example, the oxidation of naphthalene with acidic KMnO4 yields phthalic acid. youtube.com Historically, processes have been developed for the oxidation of alkylnaphthalenes by dissolving them in an inert solvent at high temperatures and passing N0 gas through the solution. google.com Another historical method involved the use of potassium ferricyanide (B76249) and potassium hydroxide, although this often resulted in low yields and purification difficulties. google.com
The oxidation is not always limited to the alkyl group. Depending on the oxidant and reaction conditions, the naphthalene ring system itself can be oxidized. For example, oxidation of 2-methylnaphthalene with chromium trioxide can lead to the formation of 2-methyl-1,4-naphthoquinone, highlighting the competition between side-chain and ring oxidation. guidechem.com
Microbial oxidation presents a greener alternative to traditional chemical methods. Certain microorganisms, such as Pseudomonas putida CSV86, are capable of oxidizing 1- and 2-methylnaphthalenes to their corresponding naphthoic acids. nih.gov Similarly, Pseudomonas aeruginosa PAO1(pRE695), a recombinant strain expressing naphthalene dioxygenase genes, can convert methyl-substituted naphthalenes into benzylic alcohols, which are then further oxidized to carboxylic acids by dehydrogenases within the host strain. capes.gov.br
A variety of products can be formed from the oxidation of methyl-substituted naphthalenes by the versatile Sphingomonas paucimobilis strain 2322, as detailed in the table below.
| Starting Material | Product |
| 1-Methylnaphthalene (B46632) | 1-Naphthalenemethanol, 1-Naphthoic acid |
| 2-Methylnaphthalene | 2-Naphthalenemethanol, 2-Naphthoic acid |
| 1,2-Dimethylnaphthalene | 2-Methyl-1-naphthalenemethanol, 1-Methyl-2-naphthalenemethanol, 2-Methyl-1-naphthoic acid, 1-Methyl-2-naphthoic acid |
| 1,3-Dimethylnaphthalene | 3-Methyl-1-naphthalenemethanol, 1-Methyl-3-naphthalenemethanol, 3-Methyl-1-naphthoic acid, 1-Methyl-3-naphthoic acid |
| 1,4-Dimethylnaphthalene | 4-Methyl-1-naphthalenemethanol, 4-Methyl-1-naphthoic acid |
| 1,5-Dimethylnaphthalene | 5-Methyl-1-naphthalenemethanol, 5-Methyl-1-naphthoic acid |
| 1,6-Dimethylnaphthalene | 6-Methyl-1-naphthalenemethanol, 1-Methyl-6-naphthalenemethanol, 6-Methyl-1-naphthoic acid, 1-Methyl-6-naphthoic acid |
| 1,7-Dimethylnaphthalene | 7-Methyl-1-naphthalenemethanol, 1-Methyl-7-naphthalenemethanol, 7-Methyl-1-naphthoic acid, 1-Methyl-7-naphthoic acid |
| 1,8-Dimethylnaphthalene | 8-Methyl-1-naphthalenemethanol, 8-Methyl-1-naphthoic acid |
| 2,3-Dimethylnaphthalene | 3-Methyl-2-naphthalenemethanol, 3-Methyl-2-naphthoic acid |
| 2,6-Dimethylnaphthalene | 6-Methyl-2-naphthalenemethanol, 6-Methyl-2-naphthoic acid |
| 2,7-Dimethylnaphthalene | 7-Methyl-2-naphthalenemethanol, 7-Methyl-2-naphthoic acid |
Catalytic Approaches in Oxidative Transformations
To improve the selectivity and efficiency of oxidation reactions, various catalytic systems have been developed. These catalysts can help to control the oxidation process, favoring the formation of the desired carboxylic acid over other potential byproducts. Metal oxide-based catalysts are particularly prominent in this area. For example, V/TiO2 catalysts, modified with other metal oxides, have been studied for the selective oxidation of 2-methylnaphthalene. acs.org The addition of promoters like copper to V/TiO2 catalysts can significantly enhance both the conversion of 2-methylnaphthalene and the selectivity towards 2-naphthaldehyde, a precursor to the carboxylic acid. acs.org The mechanism of these gas-phase oxidations is often described by the Mars–van Krevelen model, which involves the lattice oxygen of the catalyst participating in the oxidation of the hydrocarbon. acs.orgacs.org
The choice of catalyst and reaction conditions is crucial. For instance, while some catalysts promote the oxidation of the methyl group, others can lead to the formation of different products like phthalic anhydride. acs.org The development of effective catalysts that can precisely control the oxidation of the methyl group is a key challenge in achieving high yields of the desired carboxylic acid. acs.org
Carboxylation Reactions for Naphthalene Derivatives
Carboxylation, the introduction of a carboxylic acid group, is another powerful strategy for synthesizing naphthalene carboxylic acids. This can be achieved through direct methods using carbon dioxide or via metal-catalyzed processes.
Direct Carboxylation Approaches Utilizing Carbon Dioxide
The direct use of carbon dioxide (CO2) as a C1 source for carboxylation is an attractive and environmentally friendly approach. Electrochemical methods have shown promise in this regard. The electrochemical carboxylation of naphthalene, a process first established in 1959, can lead to the formation of dicarboxylated products. nih.govresearchgate.net More recent studies have revisited and refined this methodology, demonstrating that the selective monocarboxylation of 2-substituted naphthalenes is possible. nih.govacs.org For instance, the electrochemical carboxylation of naphthalene in acetonitrile (B52724) with a platinum cathode and a zinc anode under an atmospheric pressure of carbon dioxide can yield dicarboxylic acids. electrochem.org
The reaction conditions, including the solvent and the presence of mediators, can influence the outcome of the carboxylation. The use of electron-deficient naphthalene derivatives in the presence of a redox mediator can lead to trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. nih.govacs.org
Metal-Catalyzed Carboxylation Methodologies
Metal catalysts play a crucial role in facilitating the carboxylation of naphthalene derivatives, particularly those that are not amenable to direct carboxylation. These methods often involve the use of organometallic reagents or the activation of C-H or C-X bonds (where X is a halide). Nickel-catalyzed reductive carboxylation has emerged as a powerful tool for the carboxylation of various organic halides, including those with a naphthalene core. acs.org These reactions often require a reductant and a suitable ligand to facilitate the catalytic cycle.
The development of these methods has expanded the scope of substrates that can be carboxylated, including unactivated alkyl halides. acs.org While the direct carboxylation of a C-H bond on the naphthalene ring is a significant challenge, advancements in catalysis are continually pushing the boundaries of what is possible.
Advanced Synthetic Techniques for Substituted Naphthalenes
Beyond traditional oxidation and carboxylation, a range of advanced synthetic methods have been developed for the construction of substituted naphthalenes, which can be precursors to compounds like 1-methylnaphthalene-3-carboxylic acid. These techniques often offer greater control over regioselectivity, a common challenge in naphthalene chemistry. researchgate.net
One such approach is the de novo synthesis of the naphthalene ring system from simpler, non-naphthalenic precursors. These methods, which include rearrangements and condensations, allow for the precise placement of substituents on the resulting naphthalene core. researchgate.net For example, the reaction of 1,2-bis(alkynyl)benzene derivatives with electrophilic boranes can yield boryl-functionalized bulky naphthalene derivatives through a sequence of 1,1-carboboration reactions. nih.gov
Another innovative strategy involves the skeletal editing of related heterocyclic compounds. A recently developed method allows for the synthesis of substituted naphthalenes through a nitrogen-to-carbon transmutation in isoquinolines. nih.gov This one-step process utilizes a phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination pathway. nih.gov
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful means of constructing the naphthalene framework. rsc.org The reaction of 2-pyrones with aryne intermediates, generated from o-silylaryl triflates, can lead to a wide variety of multisubstituted naphthalenes. rsc.org Similarly, the benzannulation of halogenated silylalkynes offers a route to 2-halo-3-silylnaphthalenes, which are precursors to 2-naphthyne intermediates, versatile building blocks for further functionalization. rsc.org The development of these and other metal-catalyzed and Lewis acid-catalyzed transformations continues to expand the synthetic toolbox for accessing complex naphthalene derivatives. thieme-connect.com
General Synthetic Pathways for Complex Naphthalene Skeletons
The creation of complex naphthalene skeletons, the foundational structure for compounds like this compound, relies on a variety of sophisticated synthetic strategies. These methods are designed to build the fused bicyclic aromatic ring system from simpler precursors.
One powerful approach is the use of metal-catalyzed intramolecular cyclizations. For instance, gold(I)-catalyzed hydroarylation of cyclohexa-1,3-dienes that have a tethered aryl group can produce perhydrophenanthrene rings, which are structurally related to the naphthalene core. nih.gov This reaction proceeds through the attack of the aryl group onto the gold-activated diene, followed by rearomatization. nih.gov Similarly, palladium catalysis is employed in modular pathways to construct coumarins, which share biosynthetic links to naphthalene derivatives, from acid chlorides and alkynes. acs.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are also central to naphthalene synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, and its variants are classic methods for forming the six-membered rings integral to the naphthalene framework. acs.org More recent advancements include the tetradehydro-Diels–Alder (TDDA) reaction of enediynols, which can be catalyzed by copper(I) to assemble multi-substituted fluorenols, precursors that can be converted into highly substituted naphthalene-related structures like benzo[b]fluorenes. acs.org These modern catalytic methods provide efficient and atom-economical routes to complex aromatic skeletons under relatively mild conditions. acs.org
Regioselective Synthesis Considerations in Methylnaphthalene Carboxylic Acids
Achieving regioselectivity—the control over the exact placement of substituents on the naphthalene ring—is a paramount challenge in the synthesis of asymmetrically substituted compounds like this compound. The electronic properties of the naphthalene core and the directing effects of existing substituents govern the position of incoming groups.
Iron-catalyzed hydrocarboxylation represents a significant advance in the regioselective synthesis of aryl carboxylic acids. This method can transform aryl alkenes into α-aryl carboxylic acids with excellent yields and near-perfect regioselectivity using carbon dioxide as the carboxylating agent. nih.gov The mechanism is believed to involve an iron-catalyzed hydrometalation, followed by a reaction with CO2. nih.gov While demonstrated on styrene (B11656) derivatives, the principles of this catalytic carboxylation are relevant for introducing carboxylic acid groups at specific positions on a pre-formed methylnaphthalene skeleton.
The synthesis of other substituted naphthalenes further highlights the importance and challenges of regiocontrol. For example, the synthesis of 4-arylamino-1,2-naphthoquinones can be achieved with high regioselectivity using a confined reaction medium and photochemical methods. rsc.org Similarly, the reaction of dianhydrides with amines to form carbamoylcarboxylic acids requires carefully controlled conditions to favor the desired regioisomer over the thermodynamically more stable imide product. nih.gov These examples underscore that achieving specific substitution patterns, such as the 1,3-substitution of methylnaphthalene carboxylic acid, requires carefully chosen reagents, catalysts, and reaction conditions to overcome the inherent reactivity patterns of the naphthalene ring.
Green Chemistry Principles in Naphthalene Carboxylic Acid Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for naphthalene carboxylic acids, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions and the development of biocompatible or recyclable catalysts.
A prominent green approach is the use of mechanochemistry, where mechanical force (e.g., from ball-milling) initiates chemical reactions in the absence of a solvent. rsc.org This technique has been successfully used for the regioselective amination of naphthalene-1,4-dione, offering significant advantages such as the avoidance of solvents, no need for heating, broad substrate scope, and short reaction times. rsc.org Another strategy involves using biodegradable and economically efficient catalysts. Succinic acid, for example, has been employed as a catalyst for the three-component condensation reaction to produce amidoalkyl naphthols under solvent-free conditions, demonstrating high yields and simple work-up procedures. researchgate.net
Hydrothermal Condensation and Solvent-Free Methods
Solvent-free methods are a cornerstone of green synthetic chemistry, minimizing volatile organic compounds and often simplifying product purification. These techniques are particularly relevant for the synthesis of naphthalene derivatives.
High-speed ball-milling is a prime example of a solvent-free method that relies on mechanochemical energy. In the synthesis of 2-(alkyl/aryl-amino)naphthalene-1,4-diones, this approach involves milling 1,4-naphthoquinone (B94277) with various amines on a basic alumina (B75360) surface. rsc.org The method is notable for its efficiency, broad applicability, and the reusability of the solid support. rsc.org
The following table summarizes the results of a mechanochemical approach for the synthesis of various aminated naphthoquinones, illustrating the efficiency of this solvent-free technique.
| Reactant 1 | Reactant 2 | Catalyst/Surface | Reaction Time (min) | Yield (%) |
| 1,4-Naphthoquinone | Aniline | Basic Alumina | 10 | 92 |
| 1,4-Naphthoquinone | 4-Methylaniline | Basic Alumina | 10 | 80 |
| 1,4-Naphthoquinone | 4-Methoxyaniline | Basic Alumina | 10 | 85 |
| 1,4-Naphthoquinone | 4-Isopropylaniline | Basic Alumina | 10 | 77 |
| 1,4-Naphthoquinone | 4-tert-Butylaniline | Basic Alumina | 10 | 82 |
| 1,4-Naphthoquinone | Amines with electron-withdrawing groups | Basic Alumina | - | 54-72 |
| 1,4-Naphthoquinone | Aliphatic amines | Basic Alumina | - | 52-70 |
This table is generated based on data reported for the mechanochemical synthesis of 2-(alkyl/aryl-amino)naphthalene-1,4-diones, which serves as an example of solvent-free methods applicable to naphthalene derivatives. rsc.org
Thermally induced, solvent-free reactions catalyzed by simple organic acids also represent a valuable green methodology. The synthesis of amidoalkyl naphthols via a one-pot reaction of 2-naphthol, aldehydes, and amides is effectively catalyzed by succinic acid at 120°C without any solvent, achieving yields as high as 92%. researchgate.net
Biocatalytic Approaches for Carboxylic Acid Formation
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. This approach is highly promising for the formation of the carboxylic acid group on aromatic structures like methylnaphthalene.
One major biocatalytic strategy is the oxidation of an aldehyde precursor to a carboxylic acid. Aldehyde dehydrogenases are enzymes that can perform this transformation with excellent chemoselectivity, using molecular oxygen as a benign oxidant under ambient temperature and pressure in an aqueous environment. uva.nl This method avoids the formation of unwanted side products often seen with chemical oxidants. uva.nl
Another powerful class of enzymes is the Carboxylic Acid Reductases (CARs). These enzymes catalyze the selective one-step reduction of carboxylic acids to their corresponding aldehydes. bohrium.comrsc.org While this is the reverse of the desired transformation, the broad substrate tolerance of CARs, including for aromatic and benzofused carboxylic acids, demonstrates the potential of enzymes to interact specifically with the carboxyl group on a naphthalene ring. bohrium.comrsc.org By creating enzyme cascades, where the product of one reaction is the substrate for the next, it is possible to design multi-step syntheses in a single pot. For example, a CAR could be coupled with other enzymes in a recombinant E. coli whole-cell system to carry out multi-step hydrogenations. rsc.org
The table below summarizes key biocatalytic systems applicable to carboxylic acid transformations.
| Enzyme/System | Transformation | Key Features |
| Aldehyde Dehydrogenase | Aldehyde → Carboxylic Acid | High chemoselectivity; uses O2 as oxidant; mild, aqueous conditions. uva.nl |
| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Broad substrate scope including aromatic acids; can be used in enzyme cascades. bohrium.comrsc.org |
| Pyrococcus furiosus (whole-cell) | Carboxylic Acid → Primary Alcohol | Hyperthermophilic organism; selective hydrogenation; can be directed toward aldehydes. researchgate.net |
| Recombinant E. coli with CAR | Carboxylic Acid → Primary Alcohol | Multi-step hydrogenation in a single pot; broad substrate scope for aromatic acids. rsc.org |
These biocatalytic methods are crucial for developing sustainable manufacturing technologies, potentially harnessing biomass-derived materials as renewable feedstocks for chemical production. rsc.orgelsevierpure.com
Chemical Reactivity and Transformation Pathways of Naphthalene Carboxylic Acids
Functional Group Interconversions of the Carboxyl Group
The carboxyl group (-COOH) is a versatile functional group that can be converted into a variety of other functionalities, enhancing the synthetic utility of the parent molecule.
One of the most common reactions of carboxylic acids is their conversion into esters. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups.
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
All steps in this mechanism are reversible. masterorganicchemistry.com
Table 1: Fischer Esterification of 1-Methylnaphthalene-3-carboxylic acid
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methyl 1-methylnaphthalene-3-carboxylate |
The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. libretexts.orgencyclopedia.pub The mechanism involves the carboxylic acid adding to the C=N double bond of the carbodiimide. This converts the hydroxyl group into a much better leaving group. The subsequent nucleophilic attack by the amine on the activated acyl group leads to the formation of the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea in the case of DCC). libretexts.orglibretexts.org
Table 2: DCC-Mediated Amidation of this compound
| Reactant | Amine | Coupling Reagent | Product | Byproduct |
|---|---|---|---|---|
| This compound | Methylamine | DCC | N-Methyl-1-methylnaphthalene-3-carboxamide | Dicyclohexylurea |
Carboxylic acids can be converted into more reactive derivatives like acid halides and anhydrides. These compounds are valuable intermediates in organic synthesis.
Acid Halides: Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds by first converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. A nucleophilic chloride ion, generated during the reaction, then attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. libretexts.org
Reaction: this compound + SOCl₂ → 1-Methylnaphthalene-3-carbonyl chloride + SO₂ + HCl
Acid Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid upon heating. However, this method often requires high temperatures. libretexts.org A more common laboratory synthesis involves the reaction of a carboxylate salt with an acid chloride.
Reactions Involving the Naphthalene (B1677914) Core
The naphthalene ring system is aromatic and undergoes electrophilic substitution reactions. The presence of both a methyl group and a carboxylic acid group on the ring influences the position of further substitution.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring.
Activating vs. Deactivating Groups: Substituents that donate electron density to the ring are called activating groups, making the ring more reactive towards electrophiles. Alkyl groups, like the methyl group (-CH₃) in this compound, are activating. dalalinstitute.comlibretexts.org Conversely, substituents that withdraw electron density are deactivating, making the ring less reactive. The carboxyl group (-COOH) is a deactivating group due to its electron-withdrawing nature. libretexts.orgnumberanalytics.com
Directing Effects:
The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
The carboxyl group is a meta-director, directing incoming electrophiles to the position meta to it. numberanalytics.com
In this compound, the two substituents have opposing effects. The methyl group at position 1 activates the ring, particularly at positions 2 and 4. The carboxylic acid at position 3 deactivates the ring and directs incoming electrophiles to positions 5 and 7 (meta to position 3). The outcome of an EAS reaction will depend on the specific reaction conditions and the strength of the electrophile, as the activating effect of the methyl group competes with the deactivating and directing effect of the carboxyl group. Generally, activating groups have a stronger influence on the position of substitution than deactivating groups.
Table 3: Directing Effects in Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₃ | 1 | Activating | ortho, para (positions 2, 4) |
The methyl group on the naphthalene core can also undergo reactions, particularly those involving free radicals. Hydrogen abstraction from the methyl group by a radical species can initiate a chain reaction, leading to substitution at the benzylic position. rsc.org
These reactions are significant in combustion and atmospheric chemistry. rsc.orgrsc.org The stability of the resulting benzylic radical (1-naphthylmethyl radical) makes the hydrogens of the methyl group susceptible to abstraction. Once formed, this radical can react with other molecules, leading to a variety of substituted products. For example, radical halogenation could occur at the methyl group under UV light or with a radical initiator.
Cleavage and Decomposition Pathways
The cleavage of bonds within this compound, particularly the loss of the carboxyl group, is a key consideration in its reactivity profile. These pathways can be initiated by thermal or chemical means.
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. For aromatic carboxylic acids like this compound, this transformation typically requires elevated temperatures and can be facilitated by acidic conditions. fiveable.me The process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-C bond between the naphthalene ring and the carboxyl group leads to the formation of a resonance-stabilized acylium ion and the release of CO₂. The resulting aryl cation can then be quenched by a proton source to yield the corresponding hydrocarbon, in this case, 1-methylnaphthalene (B46632).
While simple thermal decarboxylation requires high temperatures, catalytic methods can facilitate the reaction under milder conditions. For instance, zeolites, such as HZSM-5, have been shown to be effective catalysts for the decarboxylation of naphthenic acids, achieving high removal efficiencies at temperatures between 250-300 °C. mdpi.com The acidic sites within the zeolite are believed to promote the reaction by stabilizing the transition state. mdpi.com
The general mechanism for acid-catalyzed decarboxylation can be represented as follows:
Table 1: General Parameters for Decarboxylation of Aromatic Carboxylic Acids
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Elevated (typically >100°C) fiveable.me | Provides the necessary activation energy to break the C-C bond. fiveable.me |
| Catalyst | Strong acids, Zeolites mdpi.comorgoreview.com | Protonates the carboxyl group, making it a better leaving group. orgoreview.com |
| Solvent | High-boiling point, non-reactive | To maintain the required reaction temperature. |
Oxidative cleavage of this compound would involve the complete removal of the carboxylic acid group and potential degradation of the aromatic ring system. Such reactions typically require strong oxidizing agents and harsh conditions. For instance, the oxidation of alkylnaphthalenes with nitric acid at elevated temperatures can lead to the formation of naphthalene carboxylic acids, but under more forcing conditions, can result in the degradation of the molecule. google.com
The ozonolysis of 2-methylnaphthalene (B46627) in acetic acid has been shown to yield products of methyl group oxidation, such as 2-naphthoic acid and 2-naphthaldehyde, as well as products from the cleavage of the aromatic ring. researchgate.net This suggests that the naphthalene ring system is susceptible to oxidative degradation, and selective cleavage of just the carboxylic acid group without affecting the ring or the methyl group would be challenging under strong oxidative conditions. The atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals also leads to complex degradation products. researchgate.net
Derivatization Reactions for Molecular Complexity and Functionalization
The carboxylic acid group of this compound is a versatile handle for introducing a wide range of functional groups, thereby increasing its molecular complexity and enabling its use as a building block in the synthesis of more complex bioactive molecules. mdpi.commdpi.com
Standard derivatization reactions include esterification and amidation. Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the carboxylate, formed by deprotonation of the acid, can be alkylated with a primary halide in an SN2 reaction. libretexts.org Amidation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. rsc.org
More advanced transformations can be employed to introduce different functionalities. One such method is the Curtius rearrangement , which converts a carboxylic acid into a primary amine with the loss of one carbon atom. orgoreview.comnih.govwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. orgoreview.comwikipedia.org The isocyanate can then be hydrolyzed to yield the corresponding amine, 3-amino-1-methylnaphthalene. This transformation provides a valuable route to introduce a nitrogen-containing functional group onto the naphthalene scaffold. nih.govwikipedia.org
The general scheme for the Curtius rearrangement is as follows:
Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA). orgoreview.com
Thermal Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of an isocyanate through a concerted migration of the aryl group. wikipedia.org
Amine Formation: The isocyanate is then hydrolyzed, typically with an acid or base, to form a carbamic acid intermediate which spontaneously decarboxylates to yield the primary amine. orgoreview.comorganic-chemistry.org
Another powerful method for increasing molecular complexity is through carbon-carbon bond-forming reactions. The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgcommonorganicchemistry.comlibretexts.org While this compound cannot directly participate in this reaction, it can be converted to a suitable halide (e.g., an iodide or bromide) which can then undergo Sonogashira coupling. A more recent development is the decarbonylative Sonogashira cross-coupling, where a carboxylic acid is activated in situ and undergoes decarbonylation to form an aryl-palladium intermediate that then couples with an alkyne. nih.govrsc.org This allows for the direct use of carboxylic acids as coupling partners, expanding the synthetic utility of compounds like this compound for creating complex acetylenic architectures.
Table 2: Key Derivatization Reactions of Naphthalene Carboxylic Acids
| Reaction | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst libretexts.org | Ester | Protection of carboxylic acid, modification of solubility and electronic properties. |
| Amidation | Thionyl chloride, Amine rsc.org | Amide | Introduction of a key structural motif in many bioactive molecules. |
| Curtius Rearrangement | Acyl azide formation, Heat, H₂O orgoreview.comwikipedia.orgorganic-chemistry.org | Amine | Conversion of a carboxylic acid to an amino group, increasing functional diversity. |
| Sonogashira Coupling | (after conversion to halide) Terminal alkyne, Pd catalyst, Cu co-catalyst wikipedia.org | Alkyne | Formation of C(sp²)-C(sp) bonds for the synthesis of complex conjugated systems. |
| Decarbonylative Sonogashira Coupling | In situ activation, Pd catalyst, Alkyne nih.govrsc.org | Alkyne | Direct use of the carboxylic acid as a coupling partner, avoiding halide formation. |
Compound Names Mentioned in the Article
Advanced Spectroscopic and Analytical Methodologies for Characterization
Chromatographic Techniques for Separation and Quantification of Organic Acids
Chromatography is fundamental in the analysis of organic acids from various matrices. The choice of technique depends on the analyte's properties, such as volatility, polarity, and ionic character, as well as the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the analysis of non-volatile or thermally unstable compounds like 1-Methylnaphthalene-3-carboxylic acid. The technique separates components in a liquid sample by passing them through a packed column, with separation based on differential partitioning between the mobile phase and the stationary phase.
For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase sielc.com. Detection is typically performed using a UV detector, as the naphthalene (B1677914) ring system is a strong chromophore. Quantification can be achieved by creating a calibration curve from standards of known concentration. The method is scalable and can be adapted for preparative separation to isolate impurities sielc.com.
Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene-based Acids
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 25 cm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a wavelength corresponding to the naphthalene chromophore (e.g., 254 nm or 280 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development for a compound like this compound, based on established methods for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample. acs.org It is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov
Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, derivatization is a common strategy. The carboxylic acid group is typically converted into a more volatile ester, often a methyl ester, through a process like methylation. hmdb.ca This procedure increases the compound's volatility and thermal stability, making it amenable to GC analysis.
Once separated by the GC column, the derivatized analyte enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. For the methyl ester of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its mass, along with characteristic fragment ions resulting from the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the methylnaphthalene core. This fragmentation pattern serves as a chemical "fingerprint" for identification. libretexts.org
Table 2: Predicted GC-MS Data for Derivatized this compound
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Methylation to form methyl 1-methylnaphthalene-3-carboxylate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M⁺) | m/z corresponding to C₁₃H₁₂O₂ |
| Key Fragment Ions | Fragments corresponding to the loss of •OCH₃, •COOCH₃, and ions characteristic of the methylnaphthalene cation. |
This table is based on general principles of GC-MS analysis of derivatized carboxylic acids and predicted fragmentation patterns.
Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful analytical techniques for the separation and analysis of ionic species. Since this compound is an acid, it exists in its anionic (carboxylate) form in neutral or basic solutions, making it a suitable candidate for these methods.
Ion chromatography separates ions based on their affinity for an ion-exchange resin. It is particularly useful for quantifying anions and cations in aqueous samples.
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte. CE offers very high separation efficiency and requires only minute sample volumes. It is well-suited for analyzing complex mixtures of organic acids. The separation of different carboxylic acids can be optimized by adjusting the pH, voltage, and composition of the background electrolyte.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of molecules. They rely on the interaction of electromagnetic radiation with matter to provide information on the molecule's functional groups, bonding, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals would be expected for the different types of protons.
Carboxylic Acid Proton (-COOH): A characteristically broad singlet appearing far downfield, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding. mdpi.com
Aromatic Protons: The protons on the naphthalene ring would appear as a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns would depend on their position relative to the electron-donating methyl group and the electron-withdrawing carboxylic acid group.
Methyl Protons (-CH₃): A sharp singlet, likely appearing in the 2.5-3.0 ppm range, deshielded by the adjacent aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): This carbon is highly deshielded and would appear at a chemical shift between 170 and 185 ppm. mdpi.comrsc.org
Aromatic Carbons: The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (typically 120-140 ppm). The carbons directly attached to the substituents (C-1 and C-3) and the bridgehead carbons would have distinct chemical shifts. researchgate.net
Methyl Carbon (-CH₃): The carbon of the methyl group would appear as a single peak in the aliphatic region, generally around 15-25 ppm. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad s, 1H) | 170 - 185 |
| Aromatic C-H | 7.0 - 8.5 (m) | 120 - 140 |
| Aromatic C (quaternary) | - | 125 - 145 |
| -CH₃ | 2.5 - 3.0 (s, 3H) | 15 - 25 |
Note: s = singlet, m = multiplet. Predicted values are based on typical ranges for the functional groups and naphthalene core.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the functional groups present in a compound. For this compound, the FTIR spectrum would be dominated by absorptions characteristic of the carboxylic acid and the substituted naphthalene ring.
In the solid or liquid state, carboxylic acids typically exist as hydrogen-bonded dimers. This has a profound effect on the spectrum. mdpi.com
O-H Stretch: A very broad and strong absorption band is expected in the region from 3300 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. These sharp peaks often sit on top of the broad O-H band. researchgate.net
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. The position within this range can be influenced by conjugation with the aromatic ring.
C=C Stretches: Aromatic ring stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O Stretch and O-H Bend: The spectrum will also contain bands corresponding to the C-O stretching and O-H in-plane bending, often coupled, in the 1320-1210 cm⁻¹ region. A broad O-H out-of-plane bend may also be observed near 900 cm⁻¹.
Table 4: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H Stretch | Methyl Group | 2980 - 2850 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong, Broad |
| O-H Bend (out-of-plane) | Carboxylic Acid | ~900 | Medium, Broad |
This table is compiled from general data for aromatic carboxylic acids and naphthalene derivatives. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.
Research on related naphthalene derivatives offers insights into the expected spectral characteristics. For instance, studies on 1-phenyl naphthalene-3-carboxylic acid and its derivatives have shown distinct absorption peaks. The UV-Visible spectrum of 1-phenyl naphthalene-3-carboxylic acid (5e) has been documented, although specific peak values were not detailed in the provided search results. In a broader context, UV-Vis spectroscopy is widely used to analyze compounds with conjugated non-bonding electron systems, typically within the 190 nm to 800 nm range. The parent compound, 1-methylnaphthalene (B46632), exhibits maximum absorption at 267 nm, 279 nm, and 314 nm in dioxane.
The electronic transitions in naphthalene and its derivatives are a subject of comprehensive computational studies, which complement experimental findings by providing a deeper understanding of their electronic properties and potential for charge transfer applications. bit.edu.cn The study of electronic transitions in hydrogen-bonded dimers of carboxylic acids has revealed n–π* and π–π* transitions, which are also relevant to the behavior of this compound. rsc.org
A study on 1-phenyl naphthalene derivatives, including 1-phenyl-7-methoxy naphthalene-3-carboxylic acid and 1-phenyl-6-hydroxy naphthalene-3-carboxylic acid, utilized UV-Visible spectrophotometry for their characterization, highlighting the utility of this technique in analyzing the electronic properties of this class of compounds.
| Compound | λmax (nm) | Molar Extinction Coefficient (log ε) | Solvent |
| 1-Methylnaphthalene | 267, 279, 314 | 3.6, 3.6, 2.4 | Dioxane |
| Diphyllin (related lignan) | 243.2 | 1.127 | Not Specified |
| Cleistanone (related lignan) | 267.3 | 1.103 | Not Specified |
Raman Spectroscopy for Bulk Structure Analysis
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its bulk structure, chemical bonding, and molecular symmetry. For this compound, Raman spectroscopy can be used to identify characteristic vibrations of the naphthalene ring system, the carboxylic acid group, and the methyl group.
A study on neat 1-methylnaphthalene identified several key Raman peaks. researchgate.net These include the methyl symmetric stretch (υs), the methyl asymmetric stretch (υa), the overtone of the methyl symmetric bending mode (2δs), the overtone of the carbon-carbon stretching mode (2υ(C=C)), and the aromatic C-H stretching mode (υ(=CH)). researchgate.net While specific wavenumber values for this compound are not available in the provided results, the analysis of related compounds offers valuable comparative data. For instance, in a study of 1-hydroxynaphthalene-2-carboxylic acid, the C=O stretching vibration was observed as a very strong, intense band in the FT-Raman spectrum at 1681 cm⁻¹ and 1414 cm⁻¹. elixirpublishers.com The C-COOH stretching vibration was identified at 1216 cm⁻¹ with medium intensity. elixirpublishers.com
The study of carboxylic acids in heavy water using Raman spectroscopy shows that the concentration of the acid influences the intermolecular interactions, leading to the formation of hydrated monomers, linear dimers, and cyclic dimers. rsc.org This information is crucial for understanding the behavior of this compound in solution.
| Vibrational Mode | 1-Methylnaphthalene (Qualitative) researchgate.net | 1-Hydroxynaphthalene-2-carboxylic acid (cm⁻¹) elixirpublishers.com |
| Methyl Symmetric Stretch (υs) | Present | - |
| Methyl Asymmetric Stretch (υa) | Present | - |
| Overtone of Methyl Symmetric Bending (2δs) | Present | - |
| C=O Stretching | - | 1681, 1414 |
| C-COOH Stretching | - | 1216 |
| Aromatic C-H Stretching (υ(=CH)) | Present | - |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing polar molecules such as carboxylic acids.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. For carboxylic acids, ESI-MS is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. theanalyticalscientist.com This provides a direct measurement of the molecular weight.
While direct ESI-MS data for this compound is not present in the search results, the principles of the technique are well-established for similar compounds. For example, ESI-MS has been successfully used to analyze various carboxylic acids, where adjusting the pH above the pKa with a base like ammonia (B1221849) facilitates the formation of [M-H]⁻ ions. theanalyticalscientist.com The technique is also used to characterize complex biological molecules and their metabolites, demonstrating its versatility. nih.govnih.gov The ionization of compounds in ESI-MS can be sensitive to impurities in the solvent, which is a critical consideration for quantitative analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing detailed structural information. This technique is crucial for distinguishing between isomers and identifying the specific sites of modification in a molecule.
In the context of naphthalene derivatives, MS/MS can be used to confirm the position of the methyl and carboxylic acid groups on the naphthalene ring. By inducing fragmentation of the [M-H]⁻ ion of this compound, characteristic fragmentation patterns would emerge. For instance, the loss of the carboxyl group (a loss of 44 Da for CO₂) is a common fragmentation pathway for carboxylic acids. While specific MS/MS studies on this compound were not found, the application of MS/MS to analyze the metabolites of various drugs, including those with indole (B1671886) and indazole structures, highlights its power in structural elucidation. nih.gov Collision-induced dissociation tandem mass spectrometry has also been employed to analyze the exchange of individual peptide amide linkages, showcasing the detailed structural insights achievable with this method. nih.gov
Advanced Surface and Thin Film Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) for Physicochemical Properties
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
While no specific XPS studies on this compound were found in the search results, the principles of XPS can be applied to understand its physicochemical properties. For this compound, XPS could provide information on the carbon and oxygen environments. The C 1s spectrum would show different peaks corresponding to the carbon atoms in the naphthalene ring, the methyl group, and the carboxylic acid group. The O 1s spectrum would provide information about the two oxygen atoms in the carboxyl group. These data would be valuable for confirming the chemical structure and understanding the electronic environment of the atoms at the surface of the material. The technique has been used to study the physicochemical properties of various materials, and its application to this compound would offer significant insights.
Vibrational Broad Bandwidth Sum Frequency Generation (BBSFG) Spectroscopy for Surface Structure Elucidation
Vibrational Broad Bandwidth Sum Frequency Generation (BBSFG) spectroscopy is a powerful and surface-specific technique ideal for probing the molecular structure and orientation of molecules at interfaces. This nonlinear optical method provides vibrational spectra of molecules at an interface, such as the air-water or a solid-liquid interface, without interference from the bulk phases. While direct BBSFG studies on this compound are not extensively documented in peer-reviewed literature, the principles of the technique and data from analogous aromatic carboxylic acids and naphthalene derivatives allow for a detailed projection of its application in elucidating the interfacial behavior of this compound.
BBSFG spectroscopy would be instrumental in determining the orientation of this compound at an interface by selectively probing its distinct functional groups: the carboxylic acid headgroup, the naphthalene ring system, and the methyl group. The intensity and polarization of the SFG signals from the vibrational modes of these groups provide direct information about their average orientation relative to the surface normal.
Expected Vibrational Signatures and Interfacial Orientation
At an interface, such as the air-water interface, this compound is expected to orient with its hydrophilic carboxylic acid group interacting with the aqueous phase and its hydrophobic naphthalene moiety directed towards the air. The precise tilt and twist of the naphthalene ring and the conformation of the carboxylic acid group can be determined through a detailed analysis of the BBSFG spectra.
Carboxylic Acid Group: The vibrational modes of the carboxylic acid group are particularly sensitive to its environment, including hydration and hydrogen bonding. The C=O stretching vibration, typically observed in the 1650-1750 cm⁻¹ region, is a strong indicator of the group's orientation. researchgate.net The presence and nature of the O-H stretching mode, found in the broad 2500–3300 cm⁻¹ range for carboxylic acids, can reveal information about hydrogen bonding networks and the formation of cyclic dimers at the interface. researchgate.net The formation of such dimers, which are centrosymmetric, would result in a decrease or absence of the corresponding SFG signal. nih.gov
Naphthalene Ring: The aromatic C-H stretching vibrations of the naphthalene ring, expected around 3000-3100 cm⁻¹, are crucial for determining the tilt angle of the aromatic plane with respect to the surface normal. nih.gov However, the interpretation of aromatic C-H stretching signals in SFG can be complex due to contributions from both electric dipole and quadrupole moments. nih.gov Nevertheless, polarization-dependent BBSFG measurements can help to disentangle these contributions and provide a clearer picture of the naphthalene ring's orientation.
Methyl Group: The symmetric and asymmetric stretching modes of the methyl group, typically found in the 2800-3000 cm⁻¹ region, serve as an additional probe for the molecule's orientation. The relative intensities of these modes are highly dependent on the orientation of the C-H bonds of the methyl group, thus providing information on the tilt of the methyl group and, by extension, the naphthalene ring to which it is attached.
Hypothetical BBSFG Data for this compound at an Air-Water Interface
The following table presents the expected vibrational modes of this compound and their potential interpretation in a BBSFG study. The exact peak positions can be influenced by the interfacial environment.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Potential Interpretation from BBSFG Signal |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Indicates hydrogen bonding; signal intensity relates to the presence of non-centrosymmetric structures. |
| C=O Stretch | 1700-1725 | Strong signal suggests the carboxylic acid group is ordered at the interface; polarization analysis reveals the orientation of the C=O bond. researchgate.net | |
| Naphthalene Ring | Aromatic C-H Stretch | 3000-3100 | Intensity and polarization provide information on the average tilt angle of the naphthalene plane relative to the surface normal. nih.gov |
| Ring C=C Stretch | 1550-1650 | Can provide complementary information on the ring's orientation. | |
| Methyl Group | Symmetric CH₃ Stretch | ~2870 | Intensity relative to the asymmetric stretch is sensitive to the tilt of the methyl group. |
| Asymmetric CH₃ Stretch | ~2960 | Provides information on the orientation and rotational freedom of the methyl group. |
Detailed Research Findings from Analogous Systems
Studies on similar molecules, such as benzoic acid and other carboxylic acid surfactants at interfaces, have demonstrated the utility of VSFS and BBSFG. For instance, research on long-chain fatty acids at the air-water interface has shown that the carboxylate headgroup is well-ordered and anchored in the water, with the alkyl chains extending into the air. uoregon.edu The analysis of the C=O and O-H stretching vibrations in these systems has provided detailed insights into the packing and phase behavior of the monolayer. nih.govuoregon.edu
Furthermore, investigations into the SFG spectra of aromatic molecules like benzene (B151609) derivatives have highlighted the importance of considering both dipolar and quadrupolar contributions to the aromatic C-H stretching modes. nih.govacs.org These studies provide a framework for the careful analysis required to extract accurate orientational information for the naphthalene moiety of this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a prominent computational method utilized to probe the electronic structure of 1-methylnaphthalene-3-carboxylic acid, offering a deep understanding of its geometry, stability, and reactive nature. researchgate.netbohrium.com
Molecular Geometry Optimization and Energy Calculations
Through DFT calculations, the most stable three-dimensional arrangement of atoms for this compound, its optimized molecular geometry, can be determined. This process involves locating the minimum energy structure on the potential energy surface. The resultant data on bond lengths, bond angles, and dihedral angles paint a detailed picture of the molecule's conformation. Furthermore, total energy calculations provide a quantitative measure of the molecule's thermodynamic stability. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The chemical reactivity of this compound is significantly clarified through Frontier Molecular Orbital (FMO) theory, which centers on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netyoutube.com The HOMO is indicative of the molecule's electron-donating capability, whereas the LUMO signifies its electron-accepting propensity. The energy differential between these orbitals, termed the HOMO-LUMO gap, is a critical marker of molecular stability and reactivity, with a smaller gap implying greater reactivity. researchgate.net For this compound, the spatial distribution of these orbitals points to the probable sites for electrophilic and nucleophilic attacks. researchgate.net
Below is a table showcasing representative HOMO-LUMO data for related aromatic compounds, illustrating the typical energy ranges observed in such molecules.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene (B1677914) | -5.14 | -1.98 | 3.16 |
| 1-Methylnaphthalene (B46632) | -5.05 | -1.91 | 3.14 |
| Benzoic Acid | -6.65 | -1.59 | 5.06 |
Note: The data in this table is illustrative and derived from publicly available computational chemistry databases for related molecules. The exact values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps offer a visual depiction of the charge distribution across the this compound molecule. researchgate.netwolfram.comresearchgate.netuni-muenchen.de These maps are instrumental in forecasting the locations of electrophilic and nucleophilic reactions. researchgate.net Regions colored in red on an MEP map denote high electron density and are thus susceptible to electrophilic attack, while blue-colored areas indicate low electron density, marking them as likely sites for nucleophilic attack. researchgate.netwolfram.com In the case of this compound, the MEP would distinctly highlight the electron-rich carboxylic acid group and the aromatic naphthalene system as primary reactive centers.
Reaction Mechanism Studies Using Computational Methods
Computational approaches are pivotal in unraveling the intricate mechanisms of reactions that involve this compound.
Transition State Analysis and Reaction Pathways (e.g., in Electrophilic Aromatic Substitution)
Computational studies can delineate the complete reaction pathway for processes such as electrophilic aromatic substitution on the naphthalene ring of the molecule. docbrown.infodocbrown.infoyoutube.com This includes the identification of the structures of reactants, intermediates, transition states, and products. The analysis of the transition state is of paramount importance as it enables the calculation of the activation energy—the energetic barrier that must be surmounted for the reaction to proceed. docbrown.info By comparing the energies of various potential pathways, researchers can ascertain the most probable reaction mechanism. For naphthalene derivatives, electrophilic attack predominantly occurs at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate, which can be represented by more resonance structures that preserve a benzenoid ring. youtube.comuomustansiriyah.edu.iq
Kinetic Modeling and Rate Constant Determination
Leveraging the insights gained from reaction pathway analysis, computational methods can be employed for kinetic modeling to forecast reaction rates. By computing activation energies and other parameters from the potential energy surface, it is feasible to estimate the rate constants for the elementary steps of a reaction. mdpi.com This provides a quantitative grasp of the reaction kinetics, which is vital for the control and optimization of chemical processes involving this compound. mdpi.com Studies on the nitration of 1-methylnaphthalene have provided kinetic data that can be correlated with computational models. rsc.org
The following table provides an example of how kinetic data can be presented.
| Reaction | Reactant(s) | Temperature (K) | Rate Constant (k) |
| Nitration | 1-Methylnaphthalene, Nitric Acid/Acetic Anhydride | 298 | Varies with concentration |
| Pyrolysis | 1-Methylnaphthalene | 1000-1400 | Dependent on pressure and equivalence ratio |
Note: This table is illustrative. Specific rate constants for reactions of this compound would require dedicated experimental and computational studies.
Theoretical Prediction of Chemical and Spectroscopic Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are crucial for interpreting experimental data and understanding the molecule's electronic structure and vibrational modes.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. Methods like DFT with appropriate basis sets, such as B3LYP/6-311++G(d,p), are commonly used for this purpose. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, including the stretching and bending of C-H, C=C, C-O, and O-H bonds. For this compound, characteristic vibrations would include the O-H stretching of the carboxylic acid group, the C=O stretching, and various aromatic C-H and C-C stretching and bending modes of the naphthalene ring and the methyl group. Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. The position of the absorption maxima (λ_max) can be influenced by the methyl and carboxylic acid substituents. These calculations provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the nature of the electronic transitions. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. For this compound, distinct chemical shifts would be predicted for the protons of the methyl group, the aromatic protons on the naphthalene ring, and the acidic proton of the carboxylic acid group. Similarly, unique ¹³C chemical shifts would be calculated for the carbon atoms of the naphthalene core, the methyl group, and the carboxyl group. Comparing these theoretical shifts with experimental data is a powerful tool for structure elucidation and confirmation. nih.gov
Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopic Technique | Predicted Parameter | Characteristic Features |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3500-2500), C=O stretch (~1700), Aromatic C=C stretches (~1600-1450), C-H stretches (~3100-2800) |
| UV-Vis Spectroscopy | Absorption Maxima (λ_max, nm) | π-π* transitions characteristic of the naphthalene chromophore, potentially red-shifted due to substituents. |
| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic protons, a singlet for the methyl group protons, and a singlet for the carboxylic acid proton. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic carbons, the methyl carbon, and the carboxyl carbon. |
Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant second-order nonlinear optical (NLO) properties, making them promising for applications in optoelectronics and photonics. nih.govrsc.org The potential of this compound as an NLO material can be assessed through quantum chemical calculations.
The key parameter for second-order NLO activity is the first hyperpolarizability (β). DFT calculations can be employed to compute the components of the β tensor. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). nih.gov In this compound, the naphthalene ring acts as the π-system, while the methyl group is a weak electron donor and the carboxylic acid group is an electron acceptor.
The calculated first hyperpolarizability value for this compound would be compared to that of standard NLO materials, such as urea (B33335), to evaluate its potential. researchgate.net A larger β value indicates a stronger NLO response. Theoretical studies can also explore how modifications to the molecular structure, such as the introduction of stronger donor or acceptor groups, could enhance the NLO properties. nih.govresearchgate.net
Calculated NLO Properties of this compound (Theoretical)
| Property | Symbol | Significance |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. |
| Dipole Moment | µ | Influences molecular packing and macroscopic NLO properties. |
| HOMO-LUMO Gap | E_gap | A smaller energy gap can correlate with larger hyperpolarizability. |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a collection of molecules and their interactions over time. nih.govchemrxiv.org For this compound, MD simulations can provide valuable insights into its condensed-phase properties, such as crystal packing, solvation, and intermolecular interactions.
MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.
A key aspect of the intermolecular interactions in this compound is the potential for hydrogen bonding between the carboxylic acid groups of neighboring molecules. This can lead to the formation of dimers or extended hydrogen-bonded chains, which would significantly influence the crystal structure and physical properties of the solid state. rsc.orgresearchgate.net MD simulations can be used to explore the stability and dynamics of these hydrogen-bonded structures.
Furthermore, simulations in a solvent, such as water or an organic solvent, can reveal information about the solvation process, the arrangement of solvent molecules around the solute, and the dynamics of the solute-solvent interactions. For instance, MD simulations can show how the carboxylic acid group interacts with polar solvent molecules through hydrogen bonding and how the nonpolar naphthalene ring interacts with nonpolar solvent regions. nih.gov
Applications in Advanced Materials Science and Chemical Synthesis
Role as Building Blocks in Organic Synthesis
As a substituted naphthalene (B1677914) derivative, 1-Methylnaphthalene-3-carboxylic acid holds potential as a versatile building block in the synthesis of a variety of organic compounds. The presence of the carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and reduction, while the aromatic ring can undergo electrophilic substitution reactions.
Naphthalene carboxylic acids are recognized as important raw materials in the fine chemical industry. They serve as precursors for the synthesis of a variety of more complex organic molecules. For instance, traditional methods have utilized the oxidation of 1-methylnaphthalene (B46632) to produce 1-naphthoic acid, which is a key intermediate for photosensitive resins and other specialty chemicals. google.com While direct, specific examples of complex compounds synthesized from this compound are not extensively documented in publicly available research, its structural similarity to other naphthalene carboxylic acids suggests its potential utility in analogous synthetic pathways. The general class of naphthalene carboxylic acids is employed in the synthesis of herbicides, plant growth hormones, dyes, and photomaterials. google.com
The naphthalene scaffold is a prominent feature in many medicinally important compounds, exhibiting a wide array of biological activities. ekb.eg Naphthalene derivatives have been developed as antimicrobial, anti-inflammatory, and anticancer agents, among others. ekb.eg Hydroxynaphthalenecarboxylic acid amides, for example, are crucial intermediates in the synthesis of various materials, including organic dyes and medical and agricultural chemicals. google.com
While research has highlighted the potential of various naphthalene-based compounds in drug discovery, the specific role of this compound as an intermediate in medicinal chemistry is an area with limited specific examples in the literature. However, its structure is conducive to the generation of a library of derivatives for biological screening. The carboxylic acid moiety can be converted to amides, esters, and other functional groups, which are common modifications in the development of new pharmaceutical agents. researchgate.net
Contributions to Materials Science
The rigid, aromatic structure of the naphthalene unit in this compound makes it an attractive candidate for the development of advanced materials with specific thermal, optical, and electronic properties.
This compound can serve as a monomer in the synthesis of certain polymers. One notable example is the formation of polymethylenenaphthalene carboxylic acids through polycondensation reactions. In this process, a naphthalene carboxylic acid is reacted with formaldehyde. europeanscience.org This reaction creates a polymer with a repeating structure that incorporates the naphthalene moiety. cyberleninka.ru
The synthesis of these polymers can be tailored to achieve different properties. For instance, the polycondensation of naphthalene carboxylic acids with formalin in varying ratios can lead to the formation of polymethylenenaphthalene carboxylic acids with different molecular weights and structures. europeanscience.org These materials have potential applications as, for example, cation exchangers for wastewater treatment. europeanscience.org The general process involves the oxidation of a methylnaphthalene to the corresponding carboxylic acid, followed by polycondensation with formaldehyde. cyberleninka.ru
Table 1: Synthesis of Polymethylenenaphthalene Carboxylic Acid
| Reactants | Polymer Product | Potential Application |
|---|
This table is based on the general synthesis process for polymethylenenaphthalene carboxylic acids.
Naphthalene derivatives are of significant interest in the field of organic electronics due to their inherent aromaticity and potential for charge transport. Various naphthalene-based molecules have been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comnih.govrsc.orgresearchgate.net For instance, derivatives of 9-naphthylanthracene have been synthesized and shown to be thermally stable with intense blue emission, making them suitable for single-component white OLEDs. researchgate.net
While specific studies detailing the application of this compound in organic semiconductors are not prominent in the literature, its structural features suggest potential in this area. The naphthalene core provides a basis for creating conjugated systems, which are essential for charge transport. The carboxylic acid group could be used to tune the electronic properties of the molecule or to anchor it to surfaces in device fabrication. The development of novel host materials for OLEDs often involves the synthesis of complex aromatic structures, a field where naphthalene derivatives are actively explored. mdpi.comnih.govrsc.org
Molecular Layer Deposition (MLD) is a technique used to create highly uniform and conformal thin films with precise control over thickness and composition at the molecular level. rsc.org Aromatic carboxylic acids are frequently used as organic precursors in MLD to build hybrid organic-inorganic materials. rsc.org These hybrid films have potential applications in various fields, including optics and photoluminescence. rsc.org
Research in this area has often focused on dicarboxylic acids, such as 2,6-naphthalenedicarboxylic acid, for the formation of photoactive metal-naphthalene hybrid thin films. rsc.orgresearchgate.netnih.govrsc.org These films can exhibit properties like intense blue photoluminescence. rsc.org Although the use of this compound in MLD processes is not specifically documented in the reviewed literature, its status as an aromatic carboxylic acid makes it a theoretical candidate for such applications. The carboxylic acid group could react with inorganic precursors to form a hybrid material, and the naphthalene unit could impart desirable photoactive properties to the resulting thin film.
Supramolecular Chemistry and Self-Assembly
Molecular recognition is a fundamental process in supramolecular chemistry where two or more molecules bind through non-covalent interactions. nih.gov this compound is well-suited to participate in such systems as a "guest" molecule. Its binding affinity and selectivity are governed by the complementary nature of its structure with a "host" molecule. nih.govkiku.dk
The key interactions that drive the formation of these host-guest complexes include:
Hydrophobic Interactions : The naphthalene core is nonpolar and can be encapsulated within the hydrophobic cavity of macrocyclic hosts like cyclodextrins or calixarenes in an aqueous environment. thno.org
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to form stable, directional bonds with complementary functional groups on a host molecule. kiku.dk
Electrostatic Interactions : The acidic proton of the carboxyl group can engage in acid-base interactions with basic sites on a host, such as tertiary amines, leading to significant binding affinity. kiku.dk
The stability of a host-guest complex depends on the additive effects of these multiple weak interactions. nih.gov Research on analogous systems has shown that by tuning the properties of the host, such as its basicity, one can modulate the binding strength and selectivity for specific guests. kiku.dk
Table 1: Key Non-Covalent Interactions in Host-Guest Systems
| Interaction Type | Description | Role of this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The carboxylic acid group (-COOH) acts as both a hydrogen bond donor and acceptor. |
| π-π Stacking | Attractive, non-covalent interactions between the π-orbitals of aromatic rings. | The electron-rich naphthalene ring system readily participates in stacking interactions. nih.gov |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The nonpolar naphthalene core is driven into the cavity of a host molecule to minimize contact with water. thno.org |
| Electrostatic Interactions | Forces between charged or partially charged species (ion-ion, ion-dipole, dipole-dipole). | The acidic carboxyl group can interact with basic functional groups on a host molecule. kiku.dk |
The structure of this compound contains the essential elements to drive spontaneous self-assembly into ordered supramolecular structures. This process is governed by a combination of non-covalent forces that dictate the final architecture of the assembly. nih.gov
The primary forces at play are:
π-π Stacking : The planar naphthalene rings have a strong tendency to stack on top of each other to minimize unfavorable interactions with a solvent and maximize attractive dispersion forces. This interaction is a major driving force for the aggregation of molecules containing bulky aromatic groups. nih.gov
Hydrogen Bonding : The carboxylic acid groups can form robust and highly directional hydrogen bonds with each other. This often leads to the formation of characteristic "dimer" motifs, which can then extend into larger chains or sheets, providing structural reinforcement to the assembly.
The interplay between the directional, specific nature of hydrogen bonding and the less-directional, but significant, π-stacking interactions can lead to the formation of complex and extended structures such as fibers, ribbons, and gels. nih.gov In related systems, the addition of non-natural bulky aromatic residues to peptides has been shown to enhance their self-assembly into such extended structures. nih.gov
This compound and its derivatives are prime candidates for use as organic "linkers" or "ligands" in the construction of highly ordered, crystalline materials such as Metal-Organic Frameworks (MOFs). nih.govfrontiersin.org MOFs are network structures built from metal ions or clusters connected by organic ligands. frontiersin.org
In this context, the carboxylate group of the molecule coordinates to a metal center, while the naphthalene backbone acts as a rigid spacer. The geometry of the ligand—the relative position of the coordinating carboxylate group and the size and shape of the naphthalene unit—plays a crucial role in determining the topology and properties of the resulting framework. nih.govfrontiersin.org For example, the use of different naphthalene dicarboxylate linkers with yttrium has led to a series of frameworks, each with a different structure and void space. nih.govfrontiersin.org
The process of forming these frameworks is a sophisticated example of multicomponent self-assembly. frontiersin.org By carefully selecting the metal node and the organic linker, and by using techniques like coordination modulation, chemists can direct the assembly towards desired structures with specific properties, such as high porosity for gas storage or catalytic activity. nih.govfrontiersin.org
Table 2: Examples of Naphthalene-Based Linkers in Supramolecular Frameworks
| Linker Molecule | Metal Ion/Cluster | Resulting Framework Type | Reference |
|---|---|---|---|
| Naphthalene-2,6-dicarboxylate | Yttrium (Y³⁺) | A series of polymorphs with varying coordination and topology were synthesized. | nih.gov, frontiersin.org |
Role in Catalysis Research
In the field of catalysis, this compound can function as a ligand that coordinates to a transition metal center to form a catalytically active complex. The carboxylate group binds to the metal, while the 1-methylnaphthalene portion of the molecule provides a specific steric and electronic environment around the metal's active site.
The structure of the ligand is critical as it can influence:
Catalytic Activity : The electronic properties of the naphthalene ring system can affect the electron density at the metal center, thereby modulating its reactivity.
Selectivity : The steric bulk of the methyl and naphthalene groups can control how substrate molecules approach the metal center, leading to high regioselectivity or stereoselectivity in a chemical reaction.
A powerful illustration of ligand control is seen in nickel-catalyzed reactions, where simply changing the ligand can completely switch the reaction pathway to yield different constitutional isomers as the major product. acs.org Similarly, MOFs constructed with naphthalene-based linkers can possess exposed metal sites within their pores, which can act as heterogeneous catalysts. nih.gov The framework structure, dictated by the ligand, ensures that the active sites are well-defined and accessible. nih.govfrontiersin.org
Influence on Reaction Efficiency and Selectivity
The molecular structure of this compound, featuring a carboxylic acid group, a methyl group, and a polycyclic aromatic naphthalene core, provides it with distinct electronic and steric characteristics that can be leveraged to influence the efficiency and selectivity of chemical reactions. While specific research on this compound as a reaction modulator is limited, the principles of how its constituent functional groups affect synthetic outcomes can be understood by examining related naphthalene carboxylic acid derivatives.
Furthermore, the carboxylic acid can be deprotonated to form a carboxylate. This transformation is fundamental in controlling the regioselectivity of reactions on the naphthalene ring system. Research on the closely related naphthalene-1-carboxylic acid demonstrates that the choice of base can dictate the position of metalation (the substitution of a hydrogen atom with a metal), thereby controlling the outcome of subsequent reactions. oup.com The use of different bases, such as lithium amides or superbases like the Lochmann-Schlosser base (n-BuLi/t-BuOK), leads to the formation of different organometallic intermediates, which in turn react with electrophiles at specific positions. oup.com This control over regioselectivity is a powerful tool in directing the synthesis towards a desired isomer.
The steric bulk provided by the naphthalene system, combined with the methyl group at the 1-position and the carboxylic acid at the 3-position, can also play a significant role in reaction selectivity. This steric hindrance can influence the approach of reagents, favoring addition at less hindered positions and potentially leading to high diastereoselectivity in certain transformations. In the synthesis of complex molecules, such as carboranyl-containing 3-arylpropanoic acids, the steric hindrance around the carboxyl group was noted to influence the rate of salt formation. mdpi.com
Research Findings on Naphthalene Carboxylic Acid Derivatives
Detailed studies on naphthalene-1-carboxylic acid highlight the profound influence of reaction conditions on selectivity. By carefully selecting the metalating agent, chemists can control which hydrogen on the naphthalene ring is replaced, thereby directing the subsequent addition of an electrophile to a specific location.
The table below summarizes the outcomes of the reaction of naphthalene-1-carboxylic acid with different bases, followed by quenching with an electrophile (deuterium oxide), illustrating the principle of controlled regioselectivity.
| Reagent System | Major Product(s) | Site of Reaction | Reference |
|---|---|---|---|
| RLi (Alkyllithiums) | 1,1,2-trisubstituted-1,2-dihydronaphthalenes | Conjugate addition | oup.com |
| LTMP / Me₃SiCl | Arylsilane from 2-lithionaphthalene carboxylate | Metalation at C-2 (ortho to carboxyl) | oup.com |
| n-BuLi / t-BuOK (Lochmann-Schlosser superbase) | Mixture of deuterated products (2-D, 8-D, and 2,8-di-D) | Metalation at C-2 (ortho) and C-8 (peri) | oup.com |
This demonstrates that by choosing the appropriate reagent, it is possible to selectively functionalize the naphthalene ring at either the C-2 (ortho) or C-8 (peri) positions, or undergo a conjugate addition, thereby enhancing the synthetic utility of the starting carboxylic acid. oup.com This principle of reagent-controlled selectivity is directly applicable to understanding the potential of this compound in directing chemical syntheses.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Naphthalene (B1677914) Carboxylic Acid Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful new ways to accelerate discovery and innovation. researchgate.net In the context of naphthalene carboxylic acids, AI and ML are being applied to predict molecular properties, optimize synthetic routes, and identify new potential applications.
Furthermore, AI is being used to streamline the synthesis of complex molecules. researchgate.net By predicting reaction outcomes and identifying optimal reaction conditions, machine learning can significantly reduce the time and resources required for developing new synthetic methods. researchgate.netdntb.gov.ua This is particularly valuable for the multi-step synthesis often required for functionalized naphthalene derivatives. mdpi.com
Table 1: Applications of AI/ML in Naphthalene Carboxylic Acid Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Drug Discovery | Deep Learning, Graph Convolutional Networks | Identification of novel drug targets and prediction of drug-target interactions. fnasjournals.com |
| Synthesis Planning | Neural Networks, Reinforcement Learning | Automated design of efficient and sustainable synthetic routes. researchgate.net |
| Materials Science | Generative Models | Design of new polymers and materials with tailored properties. fnasjournals.com |
| Property Prediction | Support Vector Machines, Random Forest | Accurate prediction of physicochemical and biological properties. researchgate.net |
Advanced Sustainable Synthesis Strategies for Naphthalene Carboxylic Acids
The chemical industry's shift towards green and sustainable practices has spurred the development of innovative synthetic methods for naphthalene carboxylic acids. These strategies aim to reduce environmental impact by minimizing waste, using renewable resources, and employing milder reaction conditions.
One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and efficiency. The directed evolution of enzymes can create biocatalysts capable of performing new-to-nature reactions, opening up possibilities for the synthesis of complex naphthalene derivatives under environmentally benign conditions. acs.org
Electrochemical synthesis is another emerging green technology. The electrochemical carboxylation of naphthalene using carbon dioxide as a C1 source offers a direct and sustainable route to naphthalene carboxylic acids. acs.org This method avoids the use of harsh reagents and can be powered by renewable electricity, further enhancing its green credentials.
Additionally, researchers are exploring the use of biomass-derived feedstocks for the synthesis of naphthalene-based compounds. rsc.org The development of catalytic routes to produce carboxylic acids from renewable biomass is a significant step towards a circular economy and reducing reliance on fossil fuels. rsc.org This includes the synthesis of bio-based naphthalate polymers that can serve as sustainable alternatives to petroleum-derived plastics. acs.org
Table 2: Comparison of Synthesis Strategies for Naphthalene Carboxylic Acids
| Synthesis Strategy | Key Advantages | Representative Example |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme-catalyzed asymmetric synthesis. acs.org |
| Electrochemical Synthesis | Use of renewable energy, direct carboxylation with CO2. | Electroreductive carboxylation of naphthalene derivatives. acs.org |
| Biomass Valorization | Use of renewable feedstocks, potential for biodegradable products. | Synthesis of bio-based naphthalate polyesters from malic acid. acs.org |
| Catalytic Oxidation/Carbonylation | Few-step, highly selective processes. | Homogeneous catalytic oxidative carbonylation of naphthalene. researchgate.net |
Novel Applications in Interdisciplinary Fields
The unique structural and chemical properties of naphthalene carboxylic acids make them attractive building blocks for a wide range of applications across various scientific fields.
In materials science, naphthalene dicarboxylic acids are key monomers in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). researchgate.net These polymers exhibit superior thermal stability and gas barrier properties compared to conventional polyesters, making them ideal for applications such as food packaging and electronic components. acs.org The development of bio-based naphthalate polymers further enhances their appeal as sustainable materials. acs.org
In medicine, derivatives of naphthalene carboxylic acids are being investigated for their therapeutic potential. For example, novel naphthalene-2-carboxamides have been designed and synthesized as agents to reverse multidrug resistance in cancer cells. nih.gov The naphthalene scaffold is also being explored for the development of new anti-inflammatory drugs and other bioactive molecules. mdpi.com
Furthermore, the ability of naphthalene carboxylic acids to act as ligands for metal ions opens up possibilities in coordination chemistry and catalysis. mdpi.com Metal complexes containing these ligands can exhibit interesting structural features and biological activities, with potential applications in sensing, catalysis, and medicine. mdpi.com
Challenges and Opportunities in Naphthalene Carboxylic Acid Chemistry
Despite the significant progress, several challenges remain in the field of naphthalene carboxylic acid chemistry. The selective synthesis of specific isomers can be difficult, often leading to mixtures of products that require complex purification steps. researchgate.net The development of more selective and efficient catalytic systems is a key area of ongoing research.
The functionalization of the naphthalene ring system can also be challenging due to its inherent stability. wikipedia.org Overcoming this requires the development of novel activation strategies that allow for the precise introduction of functional groups at desired positions.
However, these challenges also present significant opportunities for innovation. The development of new synthetic methodologies, guided by computational tools, could lead to the discovery of novel naphthalene derivatives with unique properties and applications. researchgate.net The exploration of sustainable and bio-based production routes will be crucial for the future commercialization of these compounds. rsc.org
The interdisciplinary nature of this field, spanning organic synthesis, materials science, and medicinal chemistry, provides a fertile ground for collaboration and discovery. As our understanding of the fundamental chemistry of naphthalene carboxylic acids deepens, so too will the opportunities to harness their potential for the benefit of science and society.
Q & A
Q. What are the validated methodologies for synthesizing and characterizing 1-Methylnaphthalene-3-carboxylic acid?
To synthesize this compound, researchers often employ Friedel-Crafts acylation or carboxylation of methylnaphthalene derivatives, followed by purification via column chromatography. Characterization requires:
- Spectroscopic Analysis : NMR (¹H and ¹³C) to confirm substituent positions and purity.
- Chromatographic Methods : HPLC or GC-MS to assess chemical stability and degradation products.
- Crystallography : X-ray diffraction for structural confirmation, particularly when synthesizing novel derivatives.
Refer to chemical synthesis guidelines in reagent catalogs (e.g., Kanto Reagents’ protocols for naphthalene derivatives) .
Q. How should researchers design experiments to evaluate the systemic toxicity of this compound?
Follow standardized inclusion criteria for toxicity studies (Table B-1 ):
- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on environmental or occupational relevance.
- Health Outcomes : Monitor hepatic, renal, and respiratory effects, as methylnaphthalenes are linked to organ-specific toxicity .
- Dose-Response Models : Use OECD guidelines for acute and subchronic exposure, with endpoints aligned with systemic effect thresholds (e.g., NOAEL/LOAEL determination).
Q. What literature search strategies are effective for compiling toxicological data on this compound?
Leverage databases like PubMed, TOXCENTER, and NIH RePORTER with query strings combining:
- Chemical identifiers (CAS number, IUPAC name) and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology").
- Keywords: "metabolic pathways," "genotoxicity," and "environmental persistence" .
- Grey Literature : Include technical reports and conference proceedings from regulatory agencies (e.g., ATSDR) to fill data gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
Contradictions often arise from variability in experimental design (e.g., species sensitivity, exposure duration). Mitigation strategies include:
- Risk of Bias Assessment : Apply standardized questionnaires (Tables C-6 and C-7 ) to evaluate randomization, blinding, and outcome reporting.
- Meta-Analysis : Pool data using sensitivity analysis to identify confounders (e.g., metabolic differences between rodent models and humans) .
- Subgroup Stratification : Analyze data by exposure route or genetic susceptibility to isolate mechanisms .
Q. What advanced techniques are used to study environmental partitioning and degradation of this compound?
- QSAR Modeling : Predict biodegradation rates and soil adsorption coefficients (Koc) based on structural analogs .
- Environmental Monitoring : Use LC-MS/MS to detect degradation products in water/sediment, focusing on hydroxylated metabolites and dimerization byproducts .
- Stable Isotope Tracing : Track carbon-14 labeled compounds in microcosm studies to map transformation pathways .
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
- In Vitro Models : Incubate with hepatic microsomes (human/rodent) to identify cytochrome P450-mediated oxidation products.
- Radiolabeled Tracers : Use ¹⁴C-labeled compounds in in vivo studies to quantify biliary vs. urinary excretion.
- Metabolomics : Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronides, sulfates) .
Q. What methodological considerations are critical for genomic toxicity studies?
- Endpoint Selection : Prioritize assays for DNA adduct formation (³²P-postlabeling) and oxidative stress markers (8-OHdG).
- In Silico Screening : Use tools like ToxCast to predict interactions with DNA repair enzymes or transcription factors .
- Cross-Species Validation : Compare results from bacterial reverse mutation (Ames test) and mammalian cell systems (e.g., micronucleus assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
